molecular formula C7H5Cl3 B1346101 2,3,4-Trichlorotoluene CAS No. 7359-72-0

2,3,4-Trichlorotoluene

Cat. No. B1346101
CAS RN: 7359-72-0
M. Wt: 195.5 g/mol
InChI Key: LHOGNQZQKDZOBP-UHFFFAOYSA-N
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Description

2,3,4-Trichlorotoluene is a general chemical reagent . It has a molecular formula of C7H5Cl3 and an average mass of 195.474 Da . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .


Synthesis Analysis

The synthesis of 2,3,4-Trichlorotoluene involves a multi-step reaction with 3 steps . The steps include reactions with aqueous H2O2, aqueous HCl, aqueous H2SO4, and sodium nitrite in the presence of aqueous hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorotoluene consists of 7 carbon atoms, 5 hydrogen atoms, and 3 chlorine atoms . The structure is characterized by three chlorine atoms and one methyl group attached to a benzene ring .


Chemical Reactions Analysis

2,3,4-Trichlorotoluene is a general chemical reagent used in various chemical reactions . It is used in the preparation of sulfonamide-based hypoglycemics and is generally used in reduction and oxidation reactions in the preparation of dyes .


Physical And Chemical Properties Analysis

2,3,4-Trichlorotoluene has a density of 1.4±0.1 g/cm3, a boiling point of 243.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 153.8±21.5 °C . The index of refraction is 1.560, and the molar refractivity is 45.8±0.3 cm3 .

Scientific Research Applications

1. Organic Chemistry Applications

  • Radical Cyclizations : Ishibashi et al. (1998) investigated the radical cyclizations of N-vinylic α-halo amides, contributing to the understanding of reaction mechanisms in organic chemistry. This study, while not directly using 2,3,4-Trichlorotoluene, reflects the type of chemical processes where similar compounds might be involved (Ishibashi, Higuchi, Ohba, & Ikeda, 1998).

  • Synthesis of Biaryls : Shih, Shih, & Cheng (2001) conducted a study on the synthesis of biaryls via deoxygenative dimerization of 1,4-epoxy-1,4-dihydroarenes catalyzed by palladium complexes, a process relevant to the synthesis and reactions of chlorotoluenes (Shih, Shih, & Cheng, 2001).

2. Environmental Studies

3. Material Science

  • Chlorination Reactions : Losch et al. (2015) investigated the environmentally-friendly chlorination reaction of toluene, demonstrating the potential application of trichlorotoluenes in material synthesis (Losch, Pascual, Boltz, Ivanova, Louis, Montilla, & Odriozola, 2015).

  • Bioconcentration Studies : Oliver & Niimi (1984) studied the bioconcentration of halogenated aromatics, including trichlorotoluenes, in rainbow trout, providing insights into the bioaccumulation potential of these compounds in aquatic organisms (Oliver & Niimi, 1984).

Safety And Hazards

When handling 2,3,4-Trichlorotoluene, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,2,3-trichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGNQZQKDZOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223778
Record name 2,3,4-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorotoluene

CAS RN

7359-72-0
Record name 1,2,3-Trichloro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7359-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
HC Brimelow, RL Jones, TP Metcalfe - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… mixture of 2 : 3 : 6- and 2 : 3 : 4-trichlorotoluene (mentioned above) by using a deficiency of … The necessary pure trichlorotoluenes were made as follows : 2 : 3 : 4-trichlorotoluene from p-…
Number of citations: 14 pubs.rsc.org
O Silberrad - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… An experiment with a mixture of these isomerides conlinned this conjecture, whilst a further experiment with pure 2 : 3 : 4-trichlorotoluene led to a result similar to that above described …
Number of citations: 17 pubs.rsc.org
I Martí, R Lloret, J Martín-Alonso, F Ventura - Journal of Chromatography A, 2005 - Elsevier
A study of the occurrence of chlorinated toluenes in Llobregat river (NE Spain) has been carried out. These compounds are currently being used in local textile industries as dye carriers …
Number of citations: 29 www.sciencedirect.com
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… It is therefore concluded that 2 : 3-dichlorotoluene on chlorination gives almost exclusively 2 : 3 : 4-trichlorotoluene, and this affords a simple method of obtaining the latter substance. …
Number of citations: 6 pubs.rsc.org
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1904 - pubs.rsc.org
… The chlorination of 2 : 3 : 4-trichlorotoluene was conducted as already described, After fractional crystallisation from methyl alcohol, a portion melting at 89-91' was separated, which …
Number of citations: 3 pubs.rsc.org
R Abramowitz, SH Yalkowsky - Pharmaceutical research, 1990 - Springer
The relationship between the melting point of a compound and its chemical structure remains poorly understood. The melting point of a compound can be related to certain of its other …
Number of citations: 104 link.springer.com
O Kranz, J Voss - Zeitschrift für Naturforschung B, 2003 - degruyter.com
The electrochemical reduction of chlorinated arenes with electron-donating substituents, ie chlorotoluenes, -anisoles and -phenols, is studied. Preparative electrolyses are run in …
Number of citations: 5 www.degruyter.com
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
M Mohammadhossein, M Nekoei - Asian Journal of Chemistry, 2013 - researchgate.net
Quantitative structure-electrochemistry relationship model has been used to predict and explain half-wave reduction potentials (E1/2). This method allows for the prediction of E1/2s in a …
Number of citations: 6 www.researchgate.net
H Kušić, B Rasulev, D Leszczynska, J Leszczynski… - Chemosphere, 2009 - Elsevier
We present the results of the QSAR/QSPR study on the degradation rate constants of 78 aromatic compounds by the hydroxyl radicals in water. A genetic algorithm and multiple …
Number of citations: 145 www.sciencedirect.com

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